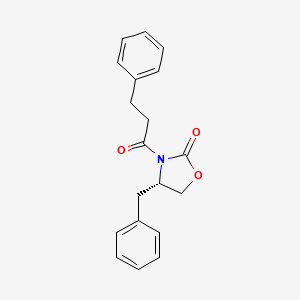

(S)-4-Benzyl-3-(3-phenylpropanoyl)oxazolidin-2-one

Description

(S)-4-Benzyl-3-(3-phenylpropanoyl)oxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its utility in asymmetric synthesis, particularly in the formation of enantiomerically pure compounds. Its structure comprises an oxazolidinone ring substituted with a benzyl group and a phenylpropanoyl group, which contributes to its unique chemical properties and reactivity.

Properties

IUPAC Name |

(4S)-4-benzyl-3-(3-phenylpropanoyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c21-18(12-11-15-7-3-1-4-8-15)20-17(14-23-19(20)22)13-16-9-5-2-6-10-16/h1-10,17H,11-14H2/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDSPCWKYSYEPMH-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)O1)C(=O)CCC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N(C(=O)O1)C(=O)CCC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50449829 | |

| Record name | (S)-4-BENZYL-3-(3-PHENYLPROPANOYL)OXAZOLIDIN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96930-27-7 | |

| Record name | (S)-4-BENZYL-3-(3-PHENYLPROPANOYL)OXAZOLIDIN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Benzyl-3-(3-phenylpropanoyl)oxazolidin-2-one typically involves the reaction of (S)-4-benzyl-2-oxazolidinone with 3-phenylpropanoyl chloride in the presence of a base such as n-butyllithium. The reaction is carried out in a solvent like tetrahydrofuran (THF) at low temperatures, often around -70°C to -60°C, to ensure high selectivity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(S)-4-Benzyl-3-(3-phenylpropanoyl)oxazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the oxazolidinone ring or the substituents.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenylpropanoyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

(S)-4-Benzyl-3-(3-phenylpropanoyl)oxazolidin-2-one has several scientific research applications:

Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research into its pharmacological properties explores its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of (S)-4-Benzyl-3-(3-phenylpropanoyl)oxazolidin-2-one involves its role as a chiral auxiliary. It facilitates the formation of enantiomerically pure products by controlling the stereochemistry of the reaction intermediates. The oxazolidinone ring provides a rigid framework that influences the spatial arrangement of the reacting molecules, leading to high selectivity in the formation of the desired enantiomer .

Comparison with Similar Compounds

Similar Compounds

- (S)-4-Isopropyl-3-(3-phenylpropanoyl)oxazolidin-2-one

- ®-4-Benzyl-3-(3-phenylpropanoyl)oxazolidin-2-one

- (S)-4-Benzyl-3-(3-phenylpropanoyl)thiazolidin-2-one

Uniqueness

(S)-4-Benzyl-3-(3-phenylpropanoyl)oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in asymmetric synthesis. Compared to similar compounds, it offers a balance of steric and electronic effects that enhance its utility as a chiral auxiliary .

Biological Activity

(S)-4-Benzyl-3-(3-phenylpropanoyl)oxazolidin-2-one is a chiral oxazolidinone derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure, is being investigated for various pharmacological applications, particularly in antimicrobial and anticancer therapies.

Chemical Structure and Properties

The compound features an oxazolidinone ring with a benzyl group and a phenylpropanoyl moiety, contributing to its distinctive chemical reactivity and biological profile. The molecular formula is , with a molecular weight of approximately 325.44 g/mol.

The biological activity of (S)-4-Benzyl-3-(3-phenylpropanoyl)oxazolidin-2-one is primarily attributed to its interaction with specific biological targets, including enzymes involved in cancer progression and microbial resistance. Its mechanism of action may involve:

- Inhibition of Histone Deacetylases (HDACs) : Similar compounds have shown selective inhibition of HDAC6 and HDAC8, which are implicated in various cancers. This inhibition can lead to the reactivation of tumor suppressor genes and induction of apoptosis in cancer cells .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, potentially making them useful against resistant bacterial strains.

Anticancer Activity

Recent studies have highlighted the anticancer potential of (S)-4-Benzyl-3-(3-phenylpropanoyl)oxazolidin-2-one. For instance, it has been shown to induce apoptosis in cancer cell lines through the modulation of epigenetic factors associated with tumor suppression. The selectivity towards specific HDAC isoforms minimizes off-target effects, enhancing its therapeutic profile .

Antimicrobial Studies

Research has also focused on the antimicrobial properties of this compound. In vitro assays demonstrated that certain derivatives possess significant activity against Gram-positive bacteria, suggesting a potential role in treating infections caused by resistant strains.

Case Studies

- Case Study on Anticancer Effects : A study published in Cancer Research evaluated the effects of (S)-4-Benzyl-3-(3-phenylpropanoyl)oxazolidin-2-one on various cancer cell lines. The results indicated that treatment led to a dose-dependent decrease in cell viability, with IC50 values in the low nanomolar range for certain types of cancer cells .

- Antimicrobial Efficacy : In another study, derivatives were tested against methicillin-resistant Staphylococcus aureus (MRSA). The results showed promising antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Comparative Analysis

| Compound | Target | IC50 (nM) | MIC (µg/mL) | Activity |

|---|---|---|---|---|

| (S)-4-Benzyl-3-(3-phenylpropanoyl)oxazolidin-2-one | HDAC6/HDAC8 | 50 | 8 | Anticancer |

| Derivative A | MRSA | N/A | 4 | Antimicrobial |

| Derivative B | Various Cancer Cell Lines | 75 | N/A | Anticancer |

Q & A

Basic Question: What are the primary synthetic routes for (S)-4-Benzyl-3-(3-phenylpropanoyl)oxazolidin-2-one?

Answer:

The compound is commonly synthesized via Evans alkylation using oxazolidinone chiral auxiliaries. A representative procedure involves:

Acylation : Reacting (S)-4-benzyloxazolidinone with 3-phenylpropanoyl chloride in the presence of a base (e.g., n-BuLi or diisopropylamine) to form the acylated intermediate .

Alkylation : Treating the intermediate with an alkyl halide or electrophile under controlled conditions (e.g., THF, −78°C) to install the desired substituent. Yields typically range from 79–98% depending on steric and electronic factors .

Purification : Column chromatography (hexanes/EtOAc gradients) or recrystallization is used to isolate the product.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.